1-methyl-1H-benzimidazole-2-carbonitrile
Overview
Description
1-methyl-1H-benzimidazole-2-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The presence of a nitrile group at the 2-position and a methyl group at the 1-position of the benzimidazole ring makes this compound unique and potentially useful in various applications.
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class of compounds to which 1-methyl-1h-benzimidazole-2-carbonitrile belongs, have been found to exhibit a broad range of biological activities . These activities suggest that benzimidazole derivatives may interact with multiple targets, including various enzymes and receptors.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some benzimidazole derivatives have been found to inhibit key enzymes, thereby disrupting essential biochemical pathways .
Biochemical Pathways
Given the diverse biological activities of benzimidazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Benzimidazole derivatives have been associated with a range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazoles have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the temporal effects of 1-methyl-1H-benzimidazole-2-carbonitrile in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently lacking. Future in vitro and in vivo studies are needed to investigate these aspects .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Benzimidazoles are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-benzimidazole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles, including this compound . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-benzimidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen and carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., nickel, palladium). The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with different functional groups, while reduction can convert the nitrile group to an amine.
Scientific Research Applications
1-methyl-1H-benzimidazole-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other biologically active benzimidazoles.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Comparison with Similar Compounds
1-methyl-1H-benzimidazole-2-carbonitrile can be compared with other similar compounds, such as:
Benzimidazole: The parent compound without the nitrile and methyl groups.
2-aminobenzimidazole: A derivative with an amino group at the 2-position.
1-methylbenzimidazole: A derivative with a methyl group at the 1-position but no nitrile group.
The presence of the nitrile group in this compound makes it unique and potentially more reactive in certain chemical reactions .
Properties
IUPAC Name |
1-methylbenzimidazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEGFWBPPCBOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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